Luteoreticulin Luteoreticulin 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one is a natural product found in Streptomyces luteireticuli, Pseudonocardia autotrophica, and Streptomyces griseus with data available.
Brand Name: Vulcanchem
CAS No.: 22388-89-2
VCID: VC20789501
InChI: InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3
SMILES: CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol

Luteoreticulin

CAS No.: 22388-89-2

Cat. No.: VC20789501

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Luteoreticulin - 22388-89-2

Specification

Description 4-Methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]-2H-pyran-2-one is a natural product found in Streptomyces luteireticuli, Pseudonocardia autotrophica, and Streptomyces griseus with data available.
CAS No. 22388-89-2
Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
IUPAC Name 4-methoxy-3-methyl-6-[4-methyl-5-(4-nitrophenyl)penta-2,4-dien-2-yl]pyran-2-one
Standard InChI InChI=1S/C19H19NO5/c1-12(10-15-5-7-16(8-6-15)20(22)23)9-13(2)17-11-18(24-4)14(3)19(21)25-17/h5-11H,1-4H3
Standard InChI Key INCHGEJHIFBBOR-UHFFFAOYSA-N
Isomeric SMILES CC1=C(C=C(OC1=O)/C(=C/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C)/C)OC
SMILES CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC
Canonical SMILES CC1=C(C=C(OC1=O)C(=CC(=CC2=CC=C(C=C2)[N+](=O)[O-])C)C)OC
Appearance Pale yellow solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator